Home > Products > Screening Compounds P10279 > 2-Methyl-Celecoxib
2-Methyl-Celecoxib - 170570-09-9

2-Methyl-Celecoxib

Catalog Number: EVT-3245680
CAS Number: 170570-09-9
Molecular Formula: C18H16F3N3O2S
Molecular Weight: 395.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Celecoxib

Compound Description: Celecoxib, chemically named 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide, is a well-known nonsteroidal anti-inflammatory drug (NSAID) []. Its primary mechanism of action involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain []. Celecoxib exhibits favorable pharmacokinetic properties, including extensive metabolism in rats, with the primary route being the oxidation of the methyl group to a hydroxymethyl metabolite and further to a carboxylic acid metabolite [].

N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides (2a–e)

Compound Description: These compounds represent a series of novel celecoxib derivatives designed and synthesized as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents []. These derivatives were synthesized by reacting celecoxib with various alkyl/aryl isothiocyanates followed by treatment with ethyl α-bromoacetate and anhydrous sodium acetate [].

Relevance: This series of celecoxib derivatives highlights the exploration of structural modifications to the celecoxib scaffold, specifically at the sulfonamide nitrogen, to enhance its biological activities []. Though structurally distinct from 4-[5-(2,4-Dimethyl-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide in terms of the substituent at the sulfonamide nitrogen, these derivatives emphasize the potential for modifications around the core structure of 4-[5-(2,4-Dimethyl-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide to tune its biological properties. The diverse activities exhibited by these derivatives, including anti-inflammatory, analgesic, and anticancer effects, suggest that exploring structural analogs of 4-[5-(2,4-Dimethyl-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide could lead to the discovery of compounds with a broader therapeutic profile.

N-(substituted aryl/alkylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzene sulfonamides (1a–e)

Compound Description: These compounds serve as crucial intermediates in the synthesis of the aforementioned celecoxib derivatives (2a–e) []. These intermediates are prepared by reacting celecoxib with a range of alkyl/aryl isothiocyanates []. Compound 1a, specifically N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, displayed promising anti-inflammatory and analgesic activities without inducing significant tissue damage in the liver, kidney, colon, and brain compared to celecoxib [].

Classification

2-Methyl-Celecoxib falls under the category of pharmaceutical compounds, specifically within the class of COX-2 inhibitors. Its classification as an anti-inflammatory agent makes it significant in therapeutic applications aimed at reducing pain and inflammation.

Synthesis Analysis

The synthesis of 2-Methyl-Celecoxib can be derived from established methods used for Celecoxib. A notable approach involves the use of continuous flow synthesis techniques, which enhance efficiency and yield. The synthesis typically begins with commercially available precursors such as 2-bromo-3,3,3-trifluoropropene.

  1. Initial Reaction: The process starts with generating trifluoropropynyl lithium from 2-bromo-3,3,3-trifluoropropene.
  2. Aldehyde Trapping: This lithium compound is then trapped with an appropriate aldehyde to form an alcohol.
  3. Oxidation: The alcohol undergoes oxidation to yield a ketone.
  4. Cyclo-condensation: Finally, the ketone is reacted with 4-sulfamidophenylhydrazine to form 2-Methyl-Celecoxib through a cyclo-condensation reaction .
Molecular Structure Analysis

The molecular structure of 2-Methyl-Celecoxib includes several key features:

  • Core Structure: It contains a pyrazole ring substituted with a trifluoromethyl group and a methylphenyl group.
  • Functional Groups: The presence of a sulfonamide group enhances its pharmacological activity.
  • Chemical Formula: The molecular formula can be denoted as C₁₅H₁₄F₃N₃O₂S.

Structural Data

  • Molecular Weight: Approximately 357.35 g/mol.
  • Bonding Characteristics: The molecule exhibits significant polar character due to the sulfonamide and trifluoromethyl groups, influencing its solubility and interaction with biological targets.
Chemical Reactions Analysis

In terms of chemical reactivity, 2-Methyl-Celecoxib can participate in various reactions:

  1. Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by strong nucleophiles.
  2. Hydrolysis: Under acidic or basic conditions, the sulfonamide bond may hydrolyze, potentially affecting its activity.
  3. Reductive Reactions: The compound may also be subjected to reduction under specific conditions to modify functional groups.

These reactions are crucial for developing derivatives with enhanced efficacy or altered pharmacokinetic properties.

Mechanism of Action

The mechanism of action for 2-Methyl-Celecoxib primarily involves selective inhibition of the cyclooxygenase-2 enzyme.

  1. Enzyme Inhibition: By binding to the active site of COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain.
  2. Selectivity: Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, this compound's selectivity reduces gastrointestinal side effects commonly associated with non-selective inhibitors.

Pharmacological Data

Studies indicate that COX-2 inhibition leads to decreased levels of inflammatory mediators, which correlates with reduced pain and swelling in clinical settings .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-Celecoxib are essential for understanding its behavior in biological systems:

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide and ethanol but poorly soluble in water.
  • Melting Point: Exhibits a melting point range that is indicative of its crystalline structure.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Analytical Techniques

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC) are employed to confirm purity and structural integrity.

Applications

The primary application of 2-Methyl-Celecoxib lies in its therapeutic use as an anti-inflammatory agent. Its potential applications extend beyond pain relief into areas such as:

  1. Cancer Therapy: Research indicates that COX-2 inhibitors may have roles in cancer treatment by inhibiting tumor growth.
  2. Cardiovascular Health: Investigations into the cardiovascular effects suggest potential protective roles against certain heart diseases.
  3. Chronic Pain Management: Its efficacy in managing chronic inflammatory conditions positions it as a valuable drug in pain management protocols.
Introduction to Celecoxib Structural Analogs

Celecoxib, a prototypical diarylheterocyclic coxib, revolutionized anti-inflammatory therapy through its selective inhibition of cyclooxygenase-2 (COX-2). Its core structure consists of a 1,5-diarylpyrazole scaffold with a para-sulfonamide moiety on the N1-phenyl ring and a para-methyl group on the C5-aryl ring. This configuration enables optimal interaction with the COX-2 active site while minimizing affinity for COX-1. Structural analogs of celecoxib have emerged as critical tools for probing structure-activity relationships (SAR) and overcoming limitations associated with first-generation coxibs, such as cardiovascular risks linked to disrupted prostacyclin/thromboxane balance [1] [9]. Modifications to this scaffold—particularly regiochemical alterations like 2-methylcelecoxib—provide insights into the steric and electronic determinants of COX-2 selectivity and metabolic stability.

Rationale for Molecular Modification of Selective COX-2 Inhibitors

The development of COX-2-selective inhibitors stems from the structural divergence between COX isozymes. COX-2 possesses a larger catalytic pocket (∼20% volume increase) compared to COX-1, primarily due to the substitution of isoleucine (Ile523) in COX-1 with valine (Val523) in COX-2. This smaller residue creates a hydrophobic side pocket accessible only in COX-2. Additionally, the replacement of histidine (His513) in COX-1 with arginine (Arg513) in COX-2 introduces a polar interaction site [1] [7] [8]. These differences enable selective targeting by:

  • Sulfonamide/Sulfone Moieties: Celecoxib’s para-sulfonamide group forms hydrogen bonds with Gln178, Leu338, and Ser339 in the COX-2 side pocket, inaccessible in COX-1 due to steric occlusion by Ile523 [1] [4].
  • Trifluoromethyl Group: Enhances hydrophobic contact with the Val523 pocket while contributing to electron-withdrawing effects that stabilize the pyrazole ring [1] [9].
  • Aryl Ring Substitutions: Modifications at C3/C5 positions modulate steric compatibility with the hydrophobic lobby region near Arg120 and Tyr355 [4] [8].

Table 1: Key Structural Determinants of COX-2 Selectivity

Structural FeatureRole in COX-2 SelectivityEffect of Modification
para-SulfonamideH-bonding with Gln178/Ser339 in side pocket; salt bridge with Arg513Replacement reduces selectivity >100-fold [1]
Val523 vs. Ile523Smaller residue enlarges COX-2 side pocket (∼120 ų vs. COX-1)Ile523 mutation abolishes coxib binding [7]
Trifluoromethyl (C3)Hydrophobic filling of Val523 pocket; electron withdrawalMethyl substitution reduces potency [9]
C5 para-Methyl/Phenylπ-Stacking in hydrophobic lobby; modulates membrane permeabilityOrtho-substitutions impair binding [4]

Molecular modifications aim to enhance selectivity while addressing metabolic vulnerabilities (e.g., CYP2C9-mediated oxidation of celecoxib’s C5 para-methyl group) [3].

Positional Isomerism in Pyrazole-Based Anti-Inflammatory Agents

The pyrazole ring’s regiochemical flexibility allows for distinct isomeric configurations, dramatically altering biological activity. Celecoxib adopts a 1,5-diaryl arrangement (N1-para-sulfonamidophenyl; C5-para-tolyl), whereas its 1,3-diaryl isomers exhibit reduced COX-2 affinity. The 2-methylcelecoxib analog exemplifies the impact of C2 alkyl substitution:

  • Steric Effects: A methyl group at C2 distorts the pyrazole ring’s planarity, reorienting the C5-aryl ring away from the ideal geometry for the COX-2 hydrophobic lobby. Computational models indicate a 10–15° torsional shift compared to unsubstituted celecoxib [4] [7].
  • Electronic Effects: C2 alkylation reduces the electron density at N1 and C3, weakening H-bond acceptance at the sulfonamide group and dipole interactions with Arg120 [4] [8].
  • Metabolic Consequences: Unlike C5-methyl oxidation (celecoxib’s primary metabolic pathway), C2-methyl groups undergo slower CYP-mediated clearance, potentially improving half-life [3] [9].

Table 2: Impact of Pyrazole Substitution Patterns on COX-2 Inhibition

CompoundPyrazole Substitution PatternCOX-2 IC₅₀ (µM)Selectivity Ratio (COX-2/COX-1)Key SAR Insight
Celecoxib1,5-diaryl; C3-CF₃0.05294Optimal C3/C5 sterics for lobby/side pocket [4]
2-Methylcelecoxib1,5-diaryl; C2-CH₃/C3-CF₃0.3247C2-methyl disrupts ring planarity [4]
3-Methylcelecoxib1,5-diaryl; C3-CH₃1.1018Loss of C3-CF₃ hydrophobic filling [4]
1,3-Diaryl isomerC3-para-sulfonamidophenyl>10<1Incompatible with COX-2 lobby orientation [8]

2-Methyl-Celecoxib as a Chemical Probe for Structure-Activity Relationship Studies

2-Methylcelecoxib (C20H16F3N3O2S; 1-(4-sulfamoylphenyl)-5-(4-methylphenyl)-2-methyl-3-trifluoromethylpyrazole) serves as a critical tool for deconvoluting steric-electronic relationships in COX-2 inhibition. Key findings from its analysis include:

  • Binding Affinity Reduction: Exhibits 6-fold lower COX-2 inhibitory potency (IC₅₀ = 0.32 µM) vs. celecoxib (IC₅₀ = 0.05 µM), attributable to suboptimal aryl ring positioning. Molecular docking reveals impaired contact with Val434 and Phe518 due to pyrazole ring puckering [4] [7].
  • Metabolic Stability: Retains the sulfonamide group’s susceptibility to esterase-mediated hydrolysis but shows resistance to CYP2C9 oxidation at C5-methyl due to steric shielding by the C2-methyl group. In rat serum incubations, it releases nitric oxide (NO) donors at 84.5–85.05% efficiency when conjugated as a diazeniumdiolate prodrug [3].
  • Hybrid Molecule Design: Serves as a template for dual-targeting inhibitors (e.g., COX-2/sEH or COX-2/5-LOX hybrids), where attenuated COX-2 activity is compensated by synergistic mechanisms. Derivatives incorporating triazole linkers exhibit improved PGE₂ suppression (>90%) [4] [8].

Table 3: Comparative Pharmacokinetic and Bioactivity Profiles

ParameterCelecoxib2-MethylcelecoxibInterpretation
ClogP3.53.8Enhanced lipophilicity aids membrane permeation [4]
CYP2C9 Oxidation RateHigh (t₁/₂ = 8 h)Low (t₁/₂ > 24 h)C2-methyl sterically protects C5-methyl [3]
Serum Esterase LabilityLowHigh (in prodrug forms)Enables NO-donor prodrug strategies [3]
PGE₂ Inhibition (Carrageenan model)78.6%65–70%Partial retention of anti-inflammatory efficacy [4]

Properties

CAS Number

170570-09-9

Product Name

2-Methyl-Celecoxib

IUPAC Name

4-[5-(2,4-dimethylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

Molecular Formula

C18H16F3N3O2S

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C18H16F3N3O2S/c1-11-3-8-15(12(2)9-11)16-10-17(18(19,20)21)23-24(16)13-4-6-14(7-5-13)27(22,25)26/h3-10H,1-2H3,(H2,22,25,26)

InChI Key

CDMHSMOZNZFYIK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.